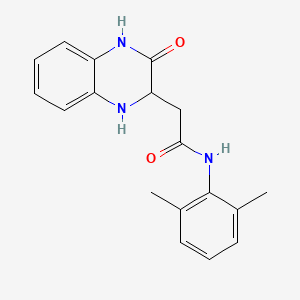

N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-11-6-5-7-12(2)17(11)21-16(22)10-15-18(23)20-14-9-4-3-8-13(14)19-15/h3-9,15,19H,10H2,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFILCLOJKXFVBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves the following steps:

Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the condensation of an appropriate diamine with a diketone under acidic or basic conditions.

Acylation Reaction: The tetrahydroquinoxalinone intermediate is then acylated with an acyl chloride or anhydride to introduce the acetamide functionality.

Introduction of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the acetamide intermediate, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.

Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinoxaline derivatives.

Reduction: Tetrahydroquinoxaline derivatives.

Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Features and Substitutions

The compound’s structure distinguishes it from other acetamide derivatives through its tetrahydroquinoxalin-3-one core, which contrasts with substituents in analogs:

Key Observations :

- Chlorinated analogs (e.g., ) prioritize pesticidal activity, likely due to electrophilic chlorine enhancing reactivity toward biological targets .

- Lidocaine-related compounds (–6) utilize a diethylamino group for sodium channel blocking, critical for anesthetic action .

- Quinoxaline derivatives () leverage heterocyclic cores for diverse bioactivities; the diphenylquinoxalin group in enhances π-π stacking with enzymes/DNA .

Physicochemical Properties

Data from analogs highlight trends:

Target Compound Predictions: The tetrahydroquinoxalin-3-one moiety may confer moderate solubility in polar aprotic solvents (e.g., DMSO), while the dimethylphenyl group increases lipophilicity. A melting point >200°C is likely, similar to ’s quinoxalin derivatives .

Biological Activity

N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H22N2O2

- Molecular Weight : 346.43 g/mol

- Purity : Typically ≥95% .

The biological activity of N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is primarily attributed to its interaction with various molecular targets. The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or modulate receptor activity. This modulation can lead to various biochemical effects including:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes that are crucial for cell signaling or metabolic processes.

- Receptor Modulation : It can interact with receptors to alter cellular responses, potentially influencing pathways related to inflammation or cancer progression .

Biological Activity

Research has demonstrated that N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide exhibits several biological activities:

- Antimicrobial Activity : Studies indicate that the compound has potential antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

- Cytotoxicity against Cancer Cells : Preliminary findings show that the compound may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide against Staphylococcus aureus, the compound showed significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential utility in developing new antibacterial agents.

Case Study 2: Anti-inflammatory Mechanisms

A research project investigated the anti-inflammatory properties of the compound using a murine model of acute inflammation. Results indicated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with the compound compared to control groups. This points towards its potential therapeutic use in inflammatory conditions.

Case Study 3: Cytotoxicity in Cancer Research

In vitro studies on human breast cancer cell lines revealed that treatment with varying concentrations of N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM, indicating significant cytotoxic effects .

Data Summary Table

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | Case Study 1 |

| Anti-inflammatory | Reduced cytokine levels | Case Study 2 |

| Cytotoxicity | Decreased viability in cancer cells | Case Study 3 |

Q & A

Q. What are the critical steps and reaction conditions for synthesizing N-(2,6-dimethylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide?

Synthesis typically involves multi-step routes, including:

- Condensation reactions to form the tetrahydroquinoxaline core.

- Acetylation to introduce the 2,6-dimethylphenyl acetamide group. Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–100°C for amide coupling), and catalysts (e.g., DCC for carbodiimide-mediated reactions). Reaction progress is monitored via TLC and validated using NMR (e.g., confirming amide proton signals at δ 8.2–8.5 ppm) and mass spectrometry (to verify molecular ion peaks) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they target?

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), carbonyl groups (δ 165–175 ppm for the 3-oxo moiety), and methyl substituents (δ 2.2–2.5 ppm for dimethylphenyl).

- IR Spectroscopy : Confirms C=O stretches (1650–1750 cm⁻¹) and N-H bonds (3200–3400 cm⁻¹).

- X-ray Crystallography : Resolves molecular geometry, hydrogen bonding (e.g., N—H···O interactions stabilizing the crystal lattice), and torsion angles (e.g., C8A—C9A—C10—O3) .

Q. How can researchers optimize purity during synthesis?

Purification methods include:

- Column Chromatography (silica gel, ethyl acetate/hexane gradients) to separate regioisomers.

- Recrystallization using ethanol/water mixtures to remove unreacted starting materials. Purity is validated via HPLC (≥95% peak area) and melting point consistency .

Advanced Research Questions

Q. How do hydrogen bonding interactions inferred from crystallographic data influence molecular packing and stability?

X-ray studies of analogous compounds reveal N—H···O and C—H···O interactions that stabilize layered crystal structures. For example, the N1—C7—C8A angle (112.8°) and O1—C7—C8A torsion (119.4°) dictate packing efficiency. Computational tools like DIAMOND visualize these interactions, aiding in predicting solubility and thermal stability .

Q. What strategies resolve discrepancies between experimental NMR data and computational predictions?

- DFT Calculations (e.g., B3LYP/6-31G*) model chemical shifts and compare them to experimental NMR.

- Solvent Effects : Simulate DMSO or CDCl3 environments to account for shifts in polar protons.

- Dynamic Effects : Use 2D NMR (COSY, NOESY) to detect conformational flexibility in solution vs. rigid crystal structures .

Q. How can structure-activity relationships (SAR) guide modifications for enhanced pharmacological activity?

- Substituent Analysis : Fluorophenoxy or methoxyphenyl groups (as in related compounds) improve bioavailability by modulating logP values.

- Enzyme Assays : Test inhibitory effects on kinases or proteases via IC50 measurements.

- Molecular Docking : Map interactions with target proteins (e.g., quinoxaline binding to ATP pockets) .

Q. What methodologies address contradictions in reaction yields during scale-up?

- DoE (Design of Experiments) : Optimize parameters like stoichiometry, mixing rates, and temperature gradients.

- In Situ Monitoring : Use ReactIR to track intermediate formation.

- Kinetic Studies : Identify rate-limiting steps (e.g., amide bond formation) using pseudo-first-order approximations .

Q. How do electronic effects of substituents (e.g., 2,6-dimethylphenyl) impact redox behavior in electrochemical studies?

- Cyclic Voltammetry : Measure oxidation potentials (e.g., quinoxaline ring oxidation at +1.2 V vs. Ag/AgCl).

- Hammett Plots : Correlate substituent σ values with redox potentials to predict electron-withdrawing/donating effects .

Q. What crystallographic software tools validate hydrogen bonding patterns in novel derivatives?

- OLEX2 and SHELX refine crystal structures and generate hydrogen bonding tables.

- Mercury visualizes packing motifs and calculates void volumes for stability assessments .

Q. How can researchers design analogs to mitigate metabolic instability observed in in vitro assays?

- Prodrug Strategies : Introduce ester or carbamate groups to mask labile sites.

- Metabolite Identification : Use LC-MS/MS to detect oxidative degradation products (e.g., hydroxylation at C3 of the tetrahydroquinoxaline ring).

- CYP450 Inhibition Assays : Screen for interactions with cytochrome enzymes to predict clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.